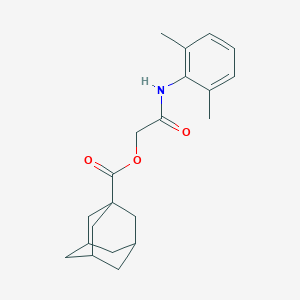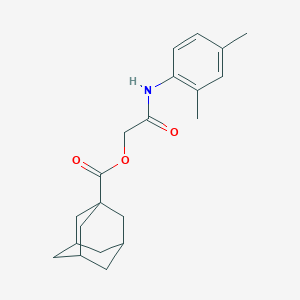![molecular formula C21H15N3O5S B305753 N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305753.png)
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as BZML, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZML is a thiazolidinone derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and glucose metabolism. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in tumor growth and glucose metabolism.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have a wide range of biochemical and physiological effects. In animal models, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments is that it has been extensively studied and optimized for synthesis, allowing for the production of high yields of pure compound. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have a wide range of biological activities, making it a useful tool for studying various physiological processes. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. One area of research could focus on further elucidating the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, which could provide insights into its therapeutic potential. Additionally, future research could focus on optimizing the synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide to improve yields and reduce costs. Another area of research could focus on developing novel derivatives of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide with improved biological activities. Overall, the potential therapeutic applications of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide make it an exciting area of research with many future directions.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be synthesized through a multi-step process involving the condensation of 2,3-dihydroxybenzaldehyde with 2-aminothiophenol to form the intermediate 2-(2,3-dihydroxybenzylideneamino)thiophenol. This intermediate is then reacted with indole-3-acetaldehyde to form the final product, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied and optimized, allowing for the production of high yields of pure compound.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory effects of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Another area of research has focused on the anti-tumor properties of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have anti-diabetic properties, as it can improve insulin sensitivity and reduce blood glucose levels in animal models.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
|---|---|
Formule moléculaire |
C21H15N3O5S |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H15N3O5S/c25-19(23-13-5-6-16-17(8-13)29-11-28-16)10-24-20(26)18(30-21(24)27)7-12-9-22-15-4-2-1-3-14(12)15/h1-9,22H,10-11H2,(H,23,25)/b18-7+ |
Clé InChI |
WTVQAXPBZSEOLI-CNHKJKLMSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)/C(=C\C4=CNC5=CC=CC=C54)/SC3=O |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CNC5=CC=CC=C54)SC3=O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CNC5=CC=CC=C54)SC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)



![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)



![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)